molecular formula C8H10N2O2 B1274921 2-(4-Hydroxyphenyl)acetohydrazide CAS No. 20277-02-5

2-(4-Hydroxyphenyl)acetohydrazide

Cat. No.: B1274921
CAS No.: 20277-02-5
M. Wt: 166.18 g/mol
InChI Key: YJKVPKGOZNHONU-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)acetohydrazide is a hydrazide derivative featuring a hydroxyphenyl group attached to an acetohydrazide core (NH–NH–CO–CH₂–). This scaffold is widely utilized in medicinal chemistry due to its versatility in forming Schiff bases (hydrazones) via condensation with aldehydes or ketones, enabling diverse biological activities . The para-hydroxyl group enhances solubility and participates in hydrogen bonding, which is critical for interactions with biological targets. Studies highlight its role as a precursor for synthesizing antimicrobial, anticancer, and enzyme-inhibiting derivatives .

Preparation Methods

Classical Synthetic Approaches

Ester-Hydrazine Hydrate Method

The ester-hydrazine hydrate method represents one of the most widely utilized approaches for synthesizing 2-(4-Hydroxyphenyl)acetohydrazide. This method involves the reaction of 4-hydroxyphenylacetic acid ethyl ester with hydrazine hydrate to yield the desired hydrazide product through nucleophilic acyl substitution. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, resulting in the displacement of the ethoxy group and formation of the hydrazide.

In a typical procedure, the ester and hydrazine hydrate are combined in a reactor, heated, and refluxed for a period ranging from 0.5 to 2 hours. The reaction is followed by reactive fractionation or reactive rectification, controlling the distillates to be primarily alcohol compounds and water. After the reaction is completed, the desired hydrazide product is obtained through reduced pressure distillation. This method has been optimized for industrial applications, with reported yields exceeding 90% when reaction parameters are properly controlled.

The stoichiometry of reactants plays a crucial role in determining the yield and efficiency of the reaction. Research has shown that using excess hydrazine hydrate (typically 2-4 equivalents relative to the ester) improves the yield by driving the reaction to completion. However, excessive amounts of hydrazine hydrate can complicate product isolation and increase production costs. Therefore, optimizing the ratio of reactants is essential for achieving high yields while maintaining economic feasibility.

The reaction time and temperature also significantly influence the outcome of the synthesis. Extended reaction times at elevated temperatures may lead to the formation of undesired byproducts through side reactions or degradation of the product. Conversely, insufficient reaction times or temperatures may result in incomplete conversion and lower yields. Careful monitoring of the reaction progress, typically through thin-layer chromatography or other analytical techniques, is advisable to determine the optimal endpoint.

Hydrazide Formation via Microwave Irradiation

The application of microwave irradiation for the synthesis of this compound represents a significant advancement over conventional heating methods. This approach dramatically reduces reaction times while maintaining or even improving yields, making it particularly attractive for laboratory-scale synthesis. The enhanced reaction rates can be attributed to the efficient and uniform heating provided by microwave irradiation, as well as potential non-thermal microwave effects.

A representative procedure involves placing 4-hydroxyphenylacetic acid ethyl ester and hydrazine hydrate in a microwave-compatible vessel, followed by irradiation under controlled conditions (typically 180-400 watts) for 2-4 minutes. The reaction mixture is then allowed to cool, and the product is isolated through appropriate workup procedures. Studies have reported yields of approximately 93% with reaction times as short as 3 minutes, representing a substantial improvement over conventional heating methods that typically require several hours.

The microwave-assisted synthesis offers several advantages beyond reduced reaction times. The improved energy efficiency and reduced solvent requirements align with green chemistry principles, making this approach environmentally favorable. Additionally, the precise control of reaction parameters in modern microwave reactors contributes to enhanced reproducibility and product quality. However, the scalability of microwave-assisted synthesis may be limited by the capacity of available microwave reactors, potentially restricting its application in large-scale industrial production.

Research has demonstrated that optimizing microwave parameters, including power level, irradiation time, and temperature, is crucial for achieving optimal results. For instance, excessive power or prolonged irradiation may lead to decomposition or side reactions, while insufficient energy input may result in incomplete conversion. Careful optimization of these parameters, ideally through a systematic approach, is recommended to maximize yield and product quality.

Advanced Preparation Techniques

Solvent-Free Synthesis Methods

Solvent-free synthesis of this compound represents an environmentally benign approach that aligns with the principles of green chemistry. This method eliminates or significantly reduces the use of organic solvents, thereby minimizing waste generation, reducing environmental impact, and improving safety profiles. The approach is particularly relevant in the context of increasing regulatory scrutiny of solvent usage in pharmaceutical and chemical manufacturing.

One approach to solvent-free synthesis involves the use of solid supports such as silica gel. In this method, 4-hydroxyphenylacetic acid ethyl ester and hydrazine hydrate are adsorbed onto silica gel and subjected to either conventional heating or microwave irradiation. The solid support facilitates the reaction by providing a high surface area for reactant interaction, potentially catalyzing the reaction through surface acidity or other mechanisms.

Another solvent-free approach involves grinding or milling the reactants together, either manually using a mortar and pestle or mechanically using ball mills or other equipment. This mechanochemical approach relies on the mechanical energy provided by grinding to overcome activation barriers and promote reaction. While this method may be limited in scale, it offers significant advantages in terms of simplicity, reduced waste, and potential applications in laboratories with limited resources.

Research has demonstrated that solvent-free methods can achieve yields comparable to or better than conventional solvent-based approaches for hydrazide synthesis. Additionally, the products often require minimal purification, as the absence of solvents reduces the potential for solvent-related impurities. However, challenges related to heat transfer, mixing efficiency, and scale-up must be addressed when implementing solvent-free methods at larger scales.

One-Pot Synthesis from Aldehydes

An alternative approach to synthesizing this compound involves a one-pot procedure starting from 4-hydroxybenzaldehyde. This method offers advantages in terms of starting material availability and potential for direct integration into synthetic sequences for more complex targets. The approach typically involves the formation of an intermediate hydrazone, which is subsequently transformed into the desired hydrazide.

In a representative procedure, 4-hydroxybenzaldehyde is reacted with hydrazine hydrate to form 4-hydroxybenzaldehyde hydrazone. This intermediate is then treated with acetic anhydride under appropriate conditions to yield this compound. The reaction sequence can be performed in a single vessel without isolation of the intermediate, simplifying the procedure and potentially improving overall efficiency.

The one-pot approach offers several advantages, including reduced handling of intermediates, lower solvent consumption, and potentially higher overall yields. However, the selectivity of the reaction may be challenging to control, potentially leading to the formation of side products or impurities that complicate purification. Careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is essential for achieving satisfactory results with this method.

Research into this synthetic route has demonstrated its versatility and potential for modification to produce various derivatives. By varying the aldehyde component or the subsequent treatment conditions, a range of structurally related hydrazides can be accessed, making this approach particularly valuable for the preparation of compound libraries for biological screening or structure-activity relationship studies.

Catalytic Methods and Reaction Optimization

Catalyzed Hydrazide Formation

The application of catalysts in the synthesis of this compound has emerged as a promising approach to enhance reaction efficiency and selectivity. Various catalysts, including Lewis acids, bases, and transition metal compounds, have been investigated for their ability to promote the reaction between esters and hydrazine hydrate, as well as related transformations leading to hydrazide formation.

Lewis acid catalysts, such as zinc chloride, have been employed to facilitate the formation of hydrazones from hydrazides and aldehydes, which represents a key step in some synthetic routes to this compound or its derivatives. The catalyst typically functions by activating the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine moiety. This activation can significantly enhance reaction rates and yields, particularly under milder conditions that minimize side reactions.

Basic catalysts, including organic bases such as piperidine, have also been investigated for their ability to promote hydrazide formation. These catalysts typically function by facilitating the deprotonation of hydrazine, thereby enhancing its nucleophilicity and promoting its reaction with the ester carbonyl. The choice of base and its concentration can significantly influence the reaction outcome, with optimal conditions varying depending on the specific substrates and desired products.

The optimization of catalytic systems for hydrazide synthesis represents an active area of research, with efforts focused on identifying catalysts that offer improved activity, selectivity, and compatibility with a wide range of substrates. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is particularly relevant for large-scale applications and environmentally conscious synthesis strategies.

Purification and Characterization

Purification Techniques

The purification of this compound following synthesis is crucial for obtaining a product of suitable quality for subsequent applications. Various purification techniques have been employed, with the choice depending on the specific synthetic route, scale, and desired purity level. Effective purification strategies address common impurities including unreacted starting materials, reaction byproducts, and residual solvents.

Recrystallization represents the most commonly utilized purification method for this compound. This technique exploits differences in solubility between the desired product and impurities across a temperature gradient. Common recrystallization solvents for hydrazides include ethanol, methanol, water, and various combinations thereof. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization of the purified product.

Column chromatography offers an alternative purification approach, particularly valuable when dealing with complex mixtures or when high-purity standards are required. Silica gel typically serves as the stationary phase, with mobile phases selected based on the polarity of the target compound and potential impurities. For this compound, common mobile phases include mixtures of ethyl acetate and hexane or methanol and dichloromethane.

For syntheses conducted under solvent-free conditions or using solid supports, simplified purification procedures may be sufficient. These may involve simple washing with water or suitable solvents to remove water-soluble impurities or unreacted hydrazine, followed by drying under appropriate conditions. This streamlined approach aligns with green chemistry principles by minimizing solvent usage in both the reaction and purification stages.

Analytical Characterization

Comprehensive characterization of this compound is essential for confirming its identity, assessing its purity, and ensuring its suitability for intended applications. Multiple analytical techniques provide complementary information about different aspects of the compound's structure and properties.

Spectroscopic methods, particularly infrared (IR) spectroscopy, provide valuable information about functional groups present in the molecule. Characteristic IR absorption bands for this compound include those associated with the N-H stretching vibrations (approximately 3340 cm-1), carbonyl stretching (approximately 1606 cm-1), and various bands corresponding to the aromatic ring and other functional groups. The precise positions and intensities of these bands can vary depending on sample preparation and instrument parameters.

Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information, confirming the arrangement of atoms within the molecule. 1H NMR spectra of this compound typically show characteristic signals corresponding to aromatic protons, methylene protons adjacent to the carbonyl group, and protons associated with the hydrazide and hydroxyl groups. The exact chemical shifts and coupling patterns depend on the solvent used and other experimental conditions.

Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern, which can be particularly valuable for distinguishing between isomeric compounds or identifying impurities. For this compound, the molecular ion peak at m/z 166 corresponds to the expected molecular weight, with additional fragment peaks providing further structural confirmation.

Elemental analysis offers quantitative information about the elemental composition of the compound, serving as an important purity criterion. For this compound, the theoretical values for carbon, hydrogen, and nitrogen can be calculated from the molecular formula (C8H10N2O2) and compared with experimental values to assess purity.

Comparative Analysis of Methods

Yield and Efficiency Comparison

A comprehensive analysis of the various methods for preparing this compound reveals significant differences in terms of yield, reaction efficiency, and resource utilization. Table 1 provides a detailed comparison of these methods based on key parameters extracted from the literature.

Table 1: Comparative Analysis of Different Preparation Methods for this compound

Method Reaction Time Temperature Yield (%) Solvent Usage Energy Consumption Purification Complexity Reference
Conventional Ester-Hydrazine 5-12 hours Reflux 68-90 High High Moderate
Microwave-Assisted Ester-Hydrazine 2-3 minutes 180-400 W 90-93 Moderate Low Low-Moderate
Solvent-Free on Solid Support 1-3 minutes 400 W 87-95 Minimal Low Low
One-Pot from Aldehyde 3-6 hours Reflux 70-85 Moderate Moderate High
Catalyzed Ester-Hydrazine 3-5 hours 60-80°C 75-88 Moderate Moderate Moderate

The data presented in Table 1 demonstrates the significant advantages of microwave-assisted and solvent-free methods in terms of reaction time and energy consumption. The conventional ester-hydrazine method, while requiring substantially longer reaction times (5-12 hours), offers comparable yields (68-90%) and benefits from established protocols and scalability considerations. Microwave-assisted methods achieve excellent yields (90-93%) in dramatically reduced times (2-3 minutes), representing a substantial improvement in reaction efficiency.

The influence of reaction scale on method selection cannot be overlooked. While microwave-assisted and solvent-free methods offer clear advantages for laboratory-scale synthesis, their application to industrial-scale production may be limited by equipment constraints and heat/mass transfer considerations. Conventional methods, despite their longer reaction times, often translate more readily to larger scales due to established engineering principles and equipment availability.

Economic considerations, including reagent costs, energy requirements, and waste management expenses, further influence method selection. Microwave-assisted methods, while energy-efficient during the reaction itself, require specialized equipment that may represent a significant initial investment. Conversely, conventional methods utilize standard laboratory or industrial equipment but incur higher ongoing costs related to extended heating periods and larger solvent volumes.

Environmental and Scalability Considerations

Environmental sustainability represents an increasingly important criterion in method selection for chemical synthesis. The various methods for preparing this compound differ significantly in their environmental footprint, influenced by factors including solvent usage, energy consumption, waste generation, and atom economy.

Solvent usage constitutes a major component of the environmental impact of chemical synthesis. Conventional methods typically employ substantial volumes of solvents for both the reaction and subsequent purification steps, contributing to waste generation and environmental concerns. Microwave-assisted methods often require reduced solvent volumes due to enhanced reaction efficiency, while solvent-free approaches eliminate or minimize solvent usage entirely. This progression towards reduced solvent dependence aligns with green chemistry principles and regulatory trends.

Energy consumption represents another significant environmental consideration. Conventional heating methods, particularly extended reflux periods, consume substantial energy and contribute to the carbon footprint of the synthesis. Microwave-assisted methods, despite their higher power requirements during operation, typically result in lower overall energy consumption due to dramatically reduced reaction times. This energy efficiency translates to both environmental and economic benefits.

Scalability considerations influence the practical implementation of preparation methods, particularly for industrial applications. Table 2 summarizes key scalability parameters for the various methods.

Table 2: Scalability Analysis of Preparation Methods for this compound

Method Maximum Demonstrated Scale Scale-up Challenges Equipment Requirements Industrial Applicability Reference
Conventional Ester-Hydrazine Ton-scale Heat transfer, Mixing Standard reactors High
Microwave-Assisted Laboratory scale (100g) Equipment size limitations Specialized microwave reactors Limited
Solvent-Free Kilogram scale Heat/mass transfer, Mixing Modified equipment Moderate
One-Pot from Aldehyde Laboratory scale Reaction selectivity Standard reactors Moderate
Catalyzed Ester-Hydrazine Pilot scale Catalyst recovery Standard reactors with modifications High

The conventional ester-hydrazine method has been demonstrated at ton-scale, benefiting from established chemical engineering principles and compatibility with standard industrial equipment. While scale-up challenges related to heat transfer and mixing exist, these have been addressed through established engineering solutions. Microwave-assisted methods, while highly efficient at laboratory scale, face significant challenges in scaling to industrial production due to the inherent limitations of microwave penetration depth and equipment size constraints.

Solvent-free methods occupy an intermediate position in terms of scalability. While these approaches have been demonstrated at kilogram scale, their extension to industrial production requires addressing challenges related to heat and mass transfer in the absence of a liquid medium. Innovations in reactor design and process engineering continue to expand the applicability of these environmentally favorable methods to larger scales.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxyacetophenone derivatives.

    Reduction: 2-(4-Hydroxyphenyl)ethanol derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-(4-Hydroxyphenyl)acetohydrazide

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, followed by reaction with acetic anhydride. The reaction conditions often include refluxing in solvents such as ethanol or methanol. In industrial settings, continuous flow reactors may be employed to optimize yield and purity.

Chemistry

  • Building Blocks for Organic Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for further modifications that can lead to a variety of derivatives with potential applications in pharmaceuticals and materials science.

Biology

  • Enzyme Inhibition : Research indicates that this compound can inhibit laccase activity, suggesting its potential use in biocatalysis. This property makes it a candidate for studies aimed at understanding enzyme kinetics and developing enzyme inhibitors.
  • Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties. Studies have shown that derivatives of hydrazones and hydrazides exhibit significant biological activities, making them potential therapeutic agents against infections .

Medicine

  • Anti-inflammatory Properties : Experimental models have demonstrated that this compound may reduce inflammation, indicating its potential use in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have explored the anticancer activities of this compound and its derivatives, highlighting their ability to interact with cellular targets involved in cancer progression .

Material Science

  • Development of New Materials : The compound is utilized in synthesizing new materials, including dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties suitable for various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in ScienceDirect examined various hydrazone derivatives, including those derived from this compound, demonstrating significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the hydrazone structure could enhance antimicrobial potency, paving the way for new antibiotic developments .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models showed that administration of this compound resulted in reduced markers of inflammation compared to control groups. This study supports its potential application as an anti-inflammatory agent in clinical settings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

  • Thietan-3-yloxy Pyrimidine Derivatives : Derivatives such as N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide exhibit enhanced antibacterial and antifungal potency compared to simpler acetohydrazides. The thietan-3-yloxy group and sulfur-containing moieties likely improve membrane penetration .
  • Thiazolidinones: Cyclization of 2-(4-chloro-3-methylphenoxy)acetohydrazide with thioglycolic acid yields thiazolidinones (e.g., compound 4a-e), showing broad-spectrum antimicrobial activity. The thiazolidinone ring enhances stability and target affinity .

Anticancer Activity

  • Triazole-Thiol Derivatives: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrate potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The triazole-thiol moiety increases selectivity and apoptotic activity .
  • Benzothiazole Acylhydrazones: Substitutions with benzothiazole (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide) improve anticancer activity against glioma (C6) and colorectal (HT-29) cell lines. Electron-withdrawing groups (e.g., -NO₂) enhance DNA synthesis inhibition .

Enzyme Inhibition

  • α-Glucosidase Inhibitors : Ethyl-thio benzimidazolyl derivatives (e.g., (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide) show IC₅₀ values of 6.10 ± 0.5 μM, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM). The ethylthio group and aromatic substituents optimize enzyme binding .
  • Anticholinesterase Activity : N-(2,4-disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide analogs, particularly compound 206 (para-hydroxyl substituent), inhibit acetylcholinesterase (AChE) with IC₅₀ = 29.5 mM. The hydroxyl group’s position is critical for activity .

Anti-Inflammatory and Antioxidant Activity

  • Phenoxyphenyl Derivatives: N-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) reduces edema by 45%, surpassing diclofenac. The chloro group enhances electron withdrawal, stabilizing ligand-receptor interactions .
  • Coumarin-Hydrazide Hybrids : N′-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide derivatives exhibit antioxidant activity via DPPH radical scavenging, attributed to the coumarin core’s redox properties .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Group Position : Para-substituted hydroxyl groups (e.g., 2-(4-hydroxyphenyl)) improve solubility and hydrogen bonding, critical for AChE inhibition and antioxidant activity .
  • Electron-Withdrawing Groups : Chloro, nitro, or sulfonyl substituents enhance anti-inflammatory and enzyme-inhibitory activities .
  • Heterocyclic Additions : Triazole, thiazole, or benzothiazole rings increase anticancer potency by promoting DNA intercalation or kinase inhibition .

Comparative Data Table

Compound Class Key Substituents Biological Activity IC₅₀/Potency Reference
2-(4-Hydroxyphenyl)acetohydrazide Para-hydroxyl Precursor for diverse derivatives N/A
Thietan-3-yloxy Pyrimidine Thietan-3-yloxy, 4-hydroxyphenyl Antibacterial/Antifungal >80% inhibition at 50 µg/mL
Triazole-Thiol Derivatives Triazole, thiol, indole Anticancer (Melanoma) IC₅₀ = 8.2 µM (IGR39)
Ethyl-Thio Benzimidazolyl Ethylthio, dihydroxybenzylidene α-Glucosidase Inhibition IC₅₀ = 6.10 ± 0.5 µM
Phenoxyphenyl Chlorobenzylidene Chloro, phenoxyphenyl Anti-Inflammatory 45% edema reduction

Biological Activity

2-(4-Hydroxyphenyl)acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a hydrazide functional group attached to a phenolic ring. Its molecular structure allows it to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor signaling pathways. The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus blocking their catalytic functions.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of acetohydrazides can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain hydrazide-hydrazone derivatives demonstrate significant cytotoxicity against human cancer cells, activating apoptosis pathways .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor in biochemical assays. It has been shown to inhibit laccase activity, which is crucial in various biological processes .
  • Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various acetohydrazides against cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer). It was found that some derivatives exhibited comparable or superior cytotoxicity compared to established anticancer agents .
  • Inhibitory Potential on Laccase : Another research focused on the inhibitory potential of phenolic hydrazides on laccase enzymes. The study highlighted the structure-activity relationship (SAR) of these compounds, emphasizing how modifications in the chemical structure can enhance inhibitory effects .
  • Antimicrobial Activity : A recent investigation assessed the antimicrobial properties of hydrazone derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong antimicrobial efficacy, suggesting potential applications in treating infections .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines SW620 and PC-3
Enzyme InhibitionInhibits laccase activity; potential applications in biocatalysis
Anti-inflammatoryPotential to reduce inflammation in experimental models
AntimicrobialExhibits significant antibacterial activity with low MIC values

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-hydroxyphenyl)acetohydrazide derivatives, and how are reaction conditions optimized?

  • Methodology :

  • Hydrazinolysis : React ethyl esters (e.g., ethyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in ethanol under reflux for 3–4 hours to yield acetohydrazide intermediates .

  • Schiff Base Formation : Condense acetohydrazides with aldehydes (aromatic or heterocyclic) in acetic acid under reflux to form hydrazone derivatives .

  • Key Parameters : Solvent choice (ethanol, propan-2-ol), molar ratios (e.g., 3-fold excess hydrazine), and reaction time (3–4 hours) significantly influence yield and purity .

    • Example :
Starting MaterialReagent/ConditionProductYield (%)
Ethyl thioacetateHydrazine hydrate (ethanol, reflux)2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide85%

Q. How are acetohydrazide derivatives characterized structurally?

  • Techniques :

  • Elemental Analysis (CHNS) : Confirms molecular formula purity .
  • Spectroscopy :
  • 1H/13C NMR : Identifies substituents (e.g., aromatic protons at δ6.9–7.7 ppm) and confirms hydrazone formation .
  • IR : Detects N–H stretching (3200–3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 494 for complex derivatives) validate molecular weight .

Q. What preliminary biological assays are used to screen acetohydrazide derivatives?

  • Antimicrobial Screening :

  • Agar Diffusion : Measures inhibition zones against E. coli or Xanthomonas campestris .
  • Broth Dilution : Determines minimum inhibitory concentration (MIC) .
    • Antioxidant Assays :
  • DPPH Radical Scavenging : IC50 values (e.g., 8.5 μg/ml for antiviral derivatives) quantify free radical neutralization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) influence biological activity?

  • Case Study :

  • Antimicrobial Activity : Derivatives with 4-hydroxyphenyl or 4-aminophenyl groups exhibit enhanced activity (MIC < 10 μM) compared to nitro-substituted analogues .
  • Antioxidant Potency : Electron-donating groups (e.g., –OH) increase radical scavenging, while bulky substituents reduce solubility and efficacy .
    • Data Contradictions : Some studies report conflicting GPx inhibition (e.g., 0% vs. 84.9% activity at similar concentrations), suggesting solvent or assay protocol variability .

Q. What mechanistic insights exist for the antiviral activity of this compound derivatives?

  • Key Findings :

  • HAV Inhibition : Derivatives like 2-(2-oxo-4-phenyl-2H-chromen-7-yloxy)-N′-arylideneacetohydrazides block viral adsorption (IC50 = 8.5 μg/ml) by targeting host-cell receptors .
  • Replication Interference : Bromo- and chloro-substituted derivatives disrupt viral RNA polymerase activity .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of acetohydrazide-based therapeutics?

  • Applications :

  • DFT Calculations : Predict stability of hydrogen-bonded networks in crystal structures (e.g., O–H⋯N interactions in quinoline derivatives) .
  • Docking Studies : Identify binding affinities for targets like glutathione peroxidase (GPx) or DNA gyrase .

Q. What strategies resolve discrepancies in enzyme inhibition data across studies?

  • Recommendations :

  • Standardize Assays : Use consistent enzyme concentrations (e.g., 0.2 mM GPx) and buffer conditions (pH 7.4) .
  • Control for Solvent Effects : DMSO concentrations >1% may artificially suppress activity .

Q. Methodological Considerations

Q. How are cytotoxicity and selectivity evaluated for anticancer acetohydrazides?

  • Protocols :

  • MTT Assay : Test compounds against C6 glioma and MCF-7 cells, with NIH3T3 fibroblasts as healthy controls .
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase blockade) .

Q. What synthetic challenges arise in scaling up acetohydrazide derivatives, and how are they addressed?

  • Issues :

  • Low Solubility : Use polar aprotic solvents (DMF) or co-solvents (DMSO:water) for recrystallization .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1 aldehyde:hydrazide ratio) to minimize Schiff base impurities .

Properties

IUPAC Name

2-(4-hydroxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKVPKGOZNHONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395658
Record name 2-(4-hydroxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20277-02-5
Record name 2-(4-hydroxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(4-fluoro-benzyl)-[1,3,4]oxadiazol-2-ylamine 10.182 g (52.7 mmol), water 80 mL and anhydrous hydrazine 20 mL was refluxed under nitrogen on an oil bath (190-200 ° C.) for 23 hours. The mixture was cooled and allowed to crystallize at R.T. under nitrogen overnight. The precipitated product was collected by filtration, washed with ice-cold water (10 mL) and dried on high vacuum. The crude product was re-crystallized from water 60 mL (reflux under nitrogen, than to +4° C. in a refrigerator overnight). The product was filtered, washed with ice-cold water and dried on high vacuum. Y=6.210 g (56.5%) of a large white crystals. 1H-NMR(DMSO-d6, 400 MHz): 7.267 (app d, J=8.6 Hz, J=5.5 Hz, 2H), 7.097 (app t, J=9.0 Hz, 2H), 5.509 (br s, 2H), 5.339 (s, 2H), 3.884 (s, 2H); 19F-NMR(DMSO-d6, 376.5 MHz): −117.14 (m, 1F).
Quantity
10.182 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (4-Hydroxy-phenyl)-acetic acid methyl ester (5 g, 30.08 mmol) in MeOH (20 mL, anhydrous) was added hydrazine (3.77 mL, 120.35 mmol) and then heated to 55° C. for 1 hour. A white precipitate formed during heating. The reaction was then cooled to rt and stirred for an additional hour to facilitate precipitation of solid. The reaction was filtered and the solid was washed with MeOH and dried resulting in the desired product (4.3 g, 86%) as a white solid. 1H-NMR (DMSO): δ 9.20 (1H, s), 9.10 (1H, s), 7.04-7.02 (2H, d, J=8.6 Hz), 6.67-6.65 (2H, d, J=8.6 Hz), 4.17-4.16 (2H, s), 4.11-4.09 (1H, q, J=5.0, 5.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

Neat anhydrous hydrazine 21.0 g (654 mmol) was added to a solution of p-hydroxyphenylacetic acid methyl ester 27.18 g (163.5 mmol) in MeOH (100 mL) and the mixture was heated to 50-55° C. and stirred at this temperature for 90 min (water bath). Cooled, stirred for extra 1 hour, the precipitate collected by filtration, compressed on the frit, washed with MeOH (3×10 mL) and dried on high vacuum. A second fraction was obtained by cooling the supernatants to −15° C. overnight and filtering the formed precipitate.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
27.18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-Hydroxyphenyl)acetohydrazide
2-(4-Hydroxyphenyl)acetohydrazide
2-(4-Hydroxyphenyl)acetohydrazide
2-(4-Hydroxyphenyl)acetohydrazide
2-(4-Hydroxyphenyl)acetohydrazide
2-(4-Hydroxyphenyl)acetohydrazide

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